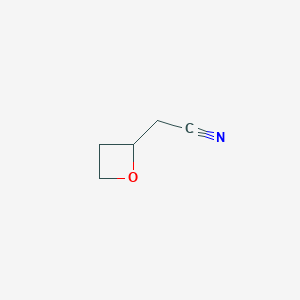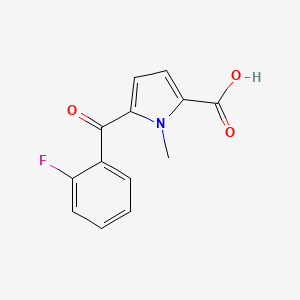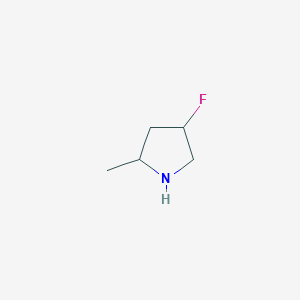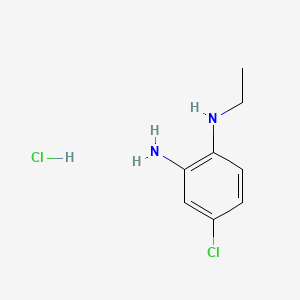![molecular formula C8H5ClN4 B13537757 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and an acetonitrile group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Finally, chlorination of this intermediate produces this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including α-alkylation, cyclization, and chlorination to produce the target compound. This method is advantageous due to its operational simplicity and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols in the presence of a base.
Suzuki Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under an inert atmosphere.
Major Products Formed
Nucleophilic Aromatic Substitution: Produces substituted pyrrolo[2,3-d]pyrimidine derivatives.
Suzuki Coupling:
Applications De Recherche Scientifique
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is widely used as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown promise as anticancer and antiviral agents . Additionally, it is employed in the development of new therapeutic agents targeting specific kinases involved in disease pathways .
Mécanisme D'action
The mechanism of action of compounds derived from 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile often involves the inhibition of kinase enzymes. These enzymes play a critical role in cell signaling pathways that regulate cell growth, division, and survival. By inhibiting these kinases, the compounds can disrupt aberrant signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with potential antitubercular activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as an intermediate in the synthesis of various pharmaceutical agents.
Uniqueness
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chloro and acetonitrile substituents make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of bioactive compounds .
Propriétés
Formule moléculaire |
C8H5ClN4 |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H5ClN4/c9-7-6-5(1-2-10)3-11-8(6)13-4-12-7/h3-4H,1H2,(H,11,12,13) |
Clé InChI |
VJQDJBNBMJMNKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)N=CN=C2Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















